N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
Overview
Description
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine: is an organic compound with a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol. This compound is used primarily in scientific research, particularly in the fields of organic synthesis and catalysis.
Scientific Research Applications
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine has a variety of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biological Research:
Material Science: It is used in the development of new materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-methylphenol with 3-bromophenyl-N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, following the Suzuki-Miyaura coupling method .
Industrial Production Methods: the Suzuki-Miyaura coupling method is widely used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide
- N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide
Comparison: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethylamine group enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-9-12(16)7-8-15(11)18-14-6-4-5-13(10-14)17(2)3/h4-10H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPAWLTVKWJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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